molecular formula C17H18N2O2 B1672389 4-hydroxy-N-[(E)-(4-propan-2-ylphenyl)methylideneamino]benzamide CAS No. 101574-65-6

4-hydroxy-N-[(E)-(4-propan-2-ylphenyl)methylideneamino]benzamide

Cat. No. B1672389
CAS RN: 101574-65-6
M. Wt: 282.34 g/mol
InChI Key: IKPPIUNQWSRCOZ-WOJGMQOQSA-N
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Description

“4-hydroxy-N-[(E)-(4-propan-2-ylphenyl)methylideneamino]benzamide” is a chemical compound with the molecular formula C17H18N2O2. It is also known as (E/Z)-nifuroxazide .

Scientific Research Applications

Selective ERRβ/γ Agonist

GSK 4716 is a selective ERRβ/γ agonist . It displays selectivity for ERRβ/γ over ERRα/β as well as other classical estrogen receptors . This selectivity makes it a valuable tool in research for understanding the role and function of these receptors.

Induction of ERRβ and ERRγ

ERRβ is transiently induced and ERRγ is dramatically induced in vitro by GSK 4716 . This induction can be used to study the effects of these receptors in various biological processes.

Cell Permeability

GSK 4716 is cell-permeable , which means it can easily cross cell membranes. This property is crucial for its effectiveness in in-vitro studies.

Increase in Glucocorticoid Receptor (GR) mRNA

GSK 4716 increases glucocorticoid receptor (GR) and 11beta-hydroxysteroid dehydrogenase type 1 mRNA in vitro . This suggests that it may play a role in the regulation of these receptors, which are involved in a variety of physiological processes, including immune response and regulation of metabolism.

Purity and Solubility

. It is soluble in DMSO to 100 mM and in ethanol to 100 mM . This high purity and solubility make it suitable for use in a variety of experimental setups.

Synthetic Source

GSK 4716 is synthetically derived . This means that it can be produced in large quantities for research purposes.

Regulation of Mitochondrial Activity

GSK 4716 has been used to demonstrate the contribution of ERR receptor activity to the regulation of mitochondrial activity in skeletal muscle during exercise . This suggests potential applications in the study of muscle physiology and disorders.

Potential Therapeutic Applications

While GSK 4716 is primarily used for research purposes, its ability to modulate the activity of ERRβ/γ and GR receptors suggests potential therapeutic applications. However, more research is needed to fully understand its effects and potential uses in medicine .

Mechanism of Action

Target of Action

GSK 4716, also known as “4-hydroxy-N-[(E)-(4-propan-2-ylphenyl)methylideneamino]benzamide”, is a selective agonist for the estrogen-related receptors ERRβ and ERRγ . These receptors are part of the nuclear receptor family and play crucial roles in regulating energy homeostasis, metabolism, and mitochondrial function .

Mode of Action

GSK 4716 selectively interacts with ERRβ and ERRγ, displaying selectivity over ERRα and other classical estrogen receptors . This interaction leads to the transient induction of ERRβ and a dramatic induction of ERRγ in vitro . The compound is cell-permeable, allowing it to easily enter cells and exert its effects .

Biochemical Pathways

Upon activation by GSK 4716, ERRβ and ERRγ can influence various biochemical pathways. Notably, GSK 4716 has been shown to increase the expression of glucocorticoid receptor (GR) and 11beta-hydroxysteroid dehydrogenase type 1 mRNA in vitro . Additionally, it induces the expression of peroxisome proliferator-activated receptor-γ coactivator 1α (PGC-1α) and PGC-1β, key regulators of many metabolic genes .

Pharmacokinetics

It is recommended to store the compound at +4°C, and it can be stored for up to 12 months .

Result of Action

The activation of ERRβ and ERRγ by GSK 4716 leads to a concerted increase in the expression levels of various genes, including Ppargc1a, Ppargc1b, and the Esrr genes . Furthermore, genes in key mitochondrial pathways, such as Cpt1b, Atp5b, and Idh3, are also induced by GSK 4716 . This results in increased citrate synthase activity and cytochrome c protein levels , contributing to enhanced fatty acid oxidation and cardiac metabolism .

Action Environment

The action of GSK 4716 can be influenced by various environmental factors. For instance, the compound’s solubility in different solvents can affect its bioavailability and thus its efficacy . Additionally, the compound’s stability can be affected by storage conditions . .

properties

IUPAC Name

4-hydroxy-N-[(E)-(4-propan-2-ylphenyl)methylideneamino]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O2/c1-12(2)14-5-3-13(4-6-14)11-18-19-17(21)15-7-9-16(20)10-8-15/h3-12,20H,1-2H3,(H,19,21)/b18-11+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKPPIUNQWSRCOZ-WOJGMQOQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)C=NNC(=O)C2=CC=C(C=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C1=CC=C(C=C1)/C=N/NC(=O)C2=CC=C(C=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40416242
Record name GSK 4716
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40416242
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

282.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-hydroxy-N-[(E)-(4-propan-2-ylphenyl)methylideneamino]benzamide

CAS RN

101574-65-6
Record name GSK 4716
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40416242
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Hydroxy-benzoic acid 2-[[4-(1-methylethyl)phenyl]methylene]hydrazide;
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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